1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine
Overview
Description
1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine is a useful research compound. Its molecular formula is C15H16FN3O3 and its molecular weight is 305.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.11756954 g/mol and the complexity rating of the compound is 377. The solubility of this chemical has been described as 15 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Flunarizine : A study explored the synthesis of Flunarizine, a drug used to treat migraines and epilepsy, which is structurally related to 1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine. This synthesis involves condensation reactions and has been achieved through various metal-catalyzed processes (Shakhmaev, Sunagatullina, & Zorin, 2016).
Crystal Structure Analysis : A study conducted crystal structure analysis of a compound closely related to this compound, providing insights into its molecular geometry and crystalline form, which are crucial for understanding its chemical behavior and potential applications (Deniz & Ibiş, 2009).
Biological and Antimicrobial Activity
Antitumor Activity : Research on derivatives of this compound indicated significant inhibitory activity against certain tumor cells, highlighting the compound's potential in cancer research and therapy (Ding et al., 2016).
Antimicrobial Studies : A study synthesized novel derivatives of this compound and evaluated their antimicrobial activities. Some derivatives showed potent activities against various bacteria, suggesting the compound's usefulness in developing new antimicrobial agents (Chandra et al., 2006).
Pharmacological and Therapeutic Research
Development of Radiotracers : Studies have explored the use of fluorophenyl-piperazine derivatives in developing radiotracers for positron emission tomography (PET), highlighting their potential in neurological imaging and diagnostics (Kilbourn & Haka, 1988).
Drug Metabolism Research : The metabolites of a related compound were studied, providing insights into the biotransformation pathways in rats, which is essential for understanding the drug's metabolism and designing safer and more effective pharmaceuticals (Kawashima, Satomi, & Awata, 1991).
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-12-1-3-13(4-2-12)18-9-7-17(8-10-18)11-14-5-6-15(22-14)19(20)21/h1-6H,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXYSJYIXZQXRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199007 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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